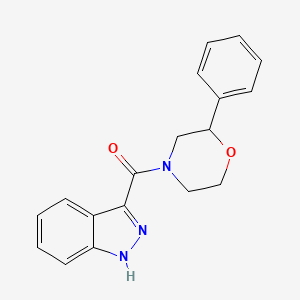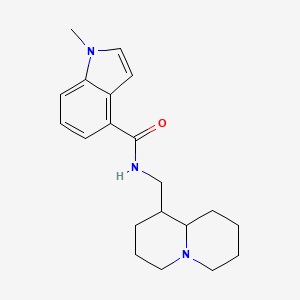
N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring system substituted with an isopropyl group at the nitrogen atom and a pyridinecarboxamide moiety at the 4-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Isopropyl Group: The indole ring is then alkylated with isopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the isopropyl group at the nitrogen atom.
Coupling with Pyridinecarboxamide: The final step involves the coupling of the substituted indole with 2-pyridinecarboxylic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-4-yl)-2-pyridinecarboxamide: Similar structure with a methyl group instead of an isopropyl group.
N-(1-ethyl-1H-indol-4-yl)-2-pyridinecarboxamide: Similar structure with an ethyl group instead of an isopropyl group.
N-(1-propyl-1H-indol-4-yl)-2-pyridinecarboxamide: Similar structure with a propyl group instead of an isopropyl group.
Uniqueness
N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-12(2)20-11-9-13-14(7-5-8-16(13)20)19-17(21)15-6-3-4-10-18-15/h3-12H,1-2H3,(H,19,21) |
InChI Key |
IUUDAXDAFJNJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11133786.png)

![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133795.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11133809.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11133810.png)
![7-Chloro-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133816.png)

![1-{N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B11133822.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133826.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11133832.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11133843.png)
![2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11133850.png)
